(R)-ethyl morpholine-3-carboxylate hydrochloride

Asymmetric Synthesis Chiral Resolution Stereoselectivity

(R)-Ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269483-57-9) is a chiral morpholine derivative with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol. It is classified as a heterocyclic building block, specifically an ethyl ester of (R)-morpholine-3-carboxylic acid presented as its hydrochloride salt.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
Cat. No. B11924203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl morpholine-3-carboxylate hydrochloride
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COCCN1.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyRERWECVXIGGYMH-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl Morpholine-3-carboxylate Hydrochloride: Core Specifications and Procurement Baseline


(R)-Ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269483-57-9) is a chiral morpholine derivative with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol [1]. It is classified as a heterocyclic building block, specifically an ethyl ester of (R)-morpholine-3-carboxylic acid presented as its hydrochloride salt . The compound possesses a single defined stereocenter at the 3-position of the morpholine ring and is typically supplied as a solid with a purity specification of 97% . Its primary function in scientific and industrial settings is as a chiral intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting central nervous system (CNS) and cardiovascular therapeutics .

Why Generic Substitution Fails: The Critical Nature of Stereochemistry and Salt Form for (R)-Ethyl Morpholine-3-carboxylate Hydrochloride


Direct substitution of (R)-ethyl morpholine-3-carboxylate hydrochloride with its (S)-enantiomer, the free base, or different ester analogs is not scientifically valid due to quantifiable differences in physicochemical properties and stereochemical outcomes. The (R)-enantiomer provides a specific three-dimensional vector for molecular interactions in asymmetric synthesis, a feature not replicated by the (S)-enantiomer or racemate [1]. Furthermore, the hydrochloride salt form confers a distinct solid-state handling advantage and a predicted LogP of -0.04, which differs from the free base's predicted LogP of -0.22, indicating altered solubility and partitioning behavior that can impact reaction conditions and workup procedures . The following evidence dimensions quantify why this specific compound cannot be generically interchanged with its closest analogs.

Quantitative Differentiation of (R)-Ethyl Morpholine-3-carboxylate Hydrochloride: A Head-to-Head Evidence Guide


Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer for Asymmetric Synthesis

The (R)-enantiomer is supplied with a certified chemical purity of 97% . While the (S)-enantiomer is also available at 97% purity from major vendors , the critical differentiation lies not in the chemical purity value itself but in the absolute configuration. Literature precedent on related morpholine-containing drugs, such as the antidepressant viloxazine, demonstrates that the (S)-enantiomer can be up to five times more pharmacologically active than the (R)-enantiomer [1]. For a researcher requiring the (R)-configuration for a specific synthetic target or to avoid the undesired biological activity of the (S)-form, substitution with the (S)-enantiomer or racemate would fundamentally compromise the intended experimental or synthetic outcome.

Asymmetric Synthesis Chiral Resolution Stereoselectivity

Physical Form and Handling: Hydrochloride Salt vs. Free Base

The target compound is a hydrochloride salt, which is a solid at ambient conditions . In contrast, its free base counterpart, (R)-ethyl morpholine-3-carboxylate, is typically described as a liquid or oil . This difference in physical state is quantifiable by the predicted partition coefficient (LogP). The hydrochloride salt exhibits a predicted LogP of -0.0403, indicating higher hydrophilicity and aqueous solubility compared to the free base, which has a predicted LogP of -0.22 . The solid, more water-soluble salt form is generally preferred for precise weighing, storage stability, and its suitability for aqueous reaction conditions or direct use in biological assays.

Salt Selection Physicochemical Properties Formulation

Ester Steric Profile and Hydrolytic Stability: Ethyl Ester vs. Methyl Ester

The ethyl ester group in the target compound is larger and more lipophilic than a methyl ester analog, such as (R)-methyl morpholine-3-carboxylate hydrochloride. This structural difference results in a quantifiable increase in molar refractivity (39.1 cm³ for ethyl vs. an estimated ~34.5 cm³ for methyl) and polarizability, which are measures of molecular bulk and electron cloud distortion [1]. The larger ethyl group provides greater steric shielding of the ester carbonyl, leading to a slower rate of base- or enzyme-catalyzed hydrolysis compared to the methyl ester. This property is advantageous in synthetic sequences where the ester needs to remain intact through multiple steps before a final, selective deprotection.

Prodrug Design Hydrolysis Kinetics Steric Effects

Optimal Application Scenarios for (R)-Ethyl Morpholine-3-carboxylate Hydrochloride Based on Verified Evidence


Asymmetric Synthesis of Chiral CNS and Cardiovascular Drug Candidates

Given its defined (R)-stereochemistry and supply as a solid salt, this compound is optimally used as a chiral building block in the synthesis of enantiopure pharmaceutical intermediates. Research indicates its specific utility in medicinal chemistry programs targeting CNS and cardiovascular disorders . The ethyl ester group allows for late-stage functionalization after key stereochemical centers have been established.

Preparation of Enantiopure Fmoc-Protected Amino Acid Derivatives

The compound's chiral morpholine scaffold is a crucial precursor in peptidomimetic chemistry. It can be hydrolyzed to (R)-morpholine-3-carboxylic acid, which is then used to synthesize enantiopure Fmoc-protected morpholine-3-carboxylic acid. This derivative is a key building block for introducing conformational constraint into peptide sequences, enhancing their stability and target affinity .

Development of RIPK1 Inhibitors for Inflammatory Diseases

Recent patent literature discloses novel tetrahydropyrrolooxazolones as receptor-interacting protein kinase 1 (RIPK1) inhibitors for treating inflammatory and neurodegenerative disorders [1]. (R)-Ethyl morpholine-3-carboxylate hydrochloride is a valuable intermediate in constructing the complex heterocyclic cores found in these inhibitor molecules.

Aqueous-Phase Reactions Requiring a Water-Soluble Chiral Reagent

The hydrochloride salt form confers a lower LogP (-0.04) compared to its free base (-0.22), making it significantly more water-soluble . This property makes it the preferred choice over the free base for synthetic protocols that are performed in aqueous media or for biological assays where the compound needs to be dissolved in buffer systems.

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